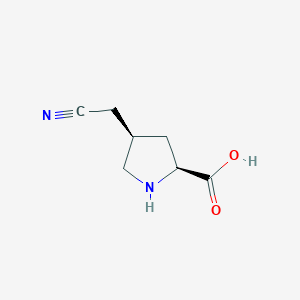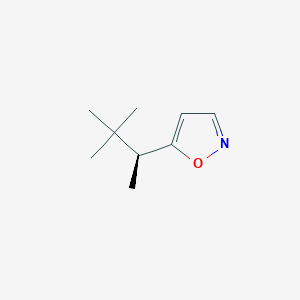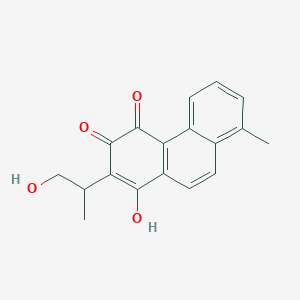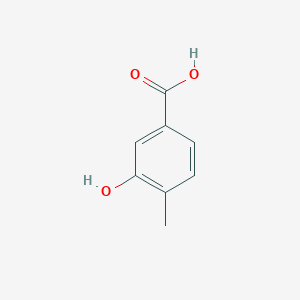
Tralopyril
Vue d'ensemble
Description
Tralopyril is a synthetic, small-molecule inhibitor of the enzyme pyrilamine dehydrogenase (PDH). PDH is a key enzyme in the metabolism of many different compounds, including drugs, hormones, and neurotransmitters. This compound has been used in laboratory experiments to study the effects of PDH inhibition on biochemical and physiological processes.
Applications De Recherche Scientifique
Revêtements antifouling en milieux marins
Le Tralopyril est largement utilisé dans les revêtements antifouling (AF) pour empêcher les organismes marins de s'accrocher aux structures immergées telles que les coques de navires et les bouées . Ces revêtements sont essentiels pour maintenir l'intégrité et l'efficacité des navires et des infrastructures maritimes. Cependant, la toxicité du this compound dans les milieux marins a suscité des inquiétudes, ce qui a incité à la recherche d'alternatives plus sûres .
Recherche sur les cellules rétiniennes humaines
En recherche médicale, les effets du this compound sur les lignées de cellules épithéliales pigmentées de la rétine humaine ont été étudiés. Les chercheurs ont étudié comment le this compound influence le lipido
Safety and Hazards
Orientations Futures
While Tralopyril is effective as an antifouling agent, its toxicity to marine environments is a concern . Therefore, there is a need for new efficient antifouling compounds that do not cause harm to non-target organisms and humans . A study has shown that a triazolyl glycosylated chalcone did not affect cell viability at low concentrations, unlike this compound . This suggests that nature-inspired compounds could be a promising direction for future research .
Mécanisme D'action
Target of Action
Tralopyril is the active substance of the pro-insecticide chlorfenapyr . It primarily targets the mitochondria of cells . The mitochondria play a crucial role in energy production within cells, making them a significant target for this compound.
Mode of Action
This compound acts as a mitochondrial electron transport uncoupler (METU) . Its mode of action involves disrupting the proton gradient across the mitochondrial membranes, which impairs the production of ATP . ATP is the primary energy currency of the cell, and its disruption leads to an energy metabolism disorder that can ultimately cause cell death .
Biochemical Pathways
It is known that the compound requires p450 activation to produce this compound and other bioactive metabolites . This activation process is likely to involve various biochemical pathways associated with the metabolism of xenobiotics.
Pharmacokinetics
Given its use as an antifouling agent, it is likely that the compound exhibits properties that allow it to persist in the environment and bioaccumulate in organisms .
Result of Action
The primary result of this compound’s action is the disruption of energy metabolism within cells, leading to cell death . This makes it an effective biocide, capable of controlling a variety of pests.
Action Environment
This compound is used worldwide in antifouling coatings applied to boat hulls or static structures submerged underwater . The efficacy and stability of this compound can be influenced by various environmental factors, including water temperature, salinity, and pH. The persistence, bioaccumulation, and biomagnification of this compound can lead to long-term effects on marine ecosystems and their inhabitants .
Analyse Biochimique
Biochemical Properties
Studies have shown that Tralopyril can have significant effects on marine organisms, such as the Pacific Oyster (Crassostrea gigas) .
Cellular Effects
This compound has been shown to affect the energy metabolism and biomineralization of marine organisms like the Pacific Oyster . These effects can have significant impacts on the organism’s cellular function and the marine carbon cycle .
Molecular Mechanism
It is known that this compound can induce stress responses in marine organisms, potentially affecting their molecular and biochemical levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s toxicity has been observed to have potential recoverability at molecular and biochemical levels . This suggests that the effects of this compound may change over time.
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. The LC50 of this compound to adult Crassostrea gigas was found to be 911 μg/L , indicating its potential toxicity at high doses.
Metabolic Pathways
Given its effects on energy metabolism in marine organisms , it is likely that this compound interacts with key enzymes or cofactors in these pathways.
Transport and Distribution
Given its known effects on marine organisms , it is likely that this compound interacts with specific transporters or binding proteins.
Subcellular Localization
Given its known effects on marine organisms , it is likely that this compound is directed to specific compartments or organelles within the cell.
Propriétés
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFIRYXKTXAHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041503 | |
| Record name | Tralopyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122454-29-9 | |
| Record name | Tralopyril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tralopyril [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tralopyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRALOPYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)



![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)







